
1-Piperazinepropanol, alpha-(2-(1,3-benzodioxol-5-yl)ethenyl)-beta,4-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazinepropanol, alpha-(2-(1,3-benzodioxol-5-yl)ethenyl)-beta,4-dimethyl- is a complex organic compound known for its unique chemical structure and properties. This compound features a piperazine ring, a propanol group, and a benzodioxole moiety, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinepropanol, alpha-(2-(1,3-benzodioxol-5-yl)ethenyl)-beta,4-dimethyl- typically involves multiple steps, including the formation of the piperazine ring, the introduction of the propanol group, and the attachment of the benzodioxole moiety. Common reagents used in these reactions include piperazine, propanol, and benzodioxole derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
1-Piperazinepropanol, alpha-(2-(1,3-benzodioxol-5-yl)ethenyl)-beta,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, reduction may produce alkanes or amines, and substitution reactions may result in a wide range of functionalized derivatives.
科学的研究の応用
1-Piperazinepropanol, alpha-(2-(1,3-benzodioxol-5-yl)ethenyl)-beta,4-dimethyl- has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 1-Piperazinepropanol, alpha-(2-(1,3-benzodioxol-5-yl)ethenyl)-beta,4-dimethyl- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-Piperazinepropanol, alpha-(2-(1,3-benzodioxol-5-yl)ethenyl)-beta,4-dimethyl- can be compared with other similar compounds, such as:
- 1-Piperazineethanol, alpha-(2-(1,3-benzodioxol-5-yl)ethenyl)-beta,4-dimethyl-
- 1-Piperazinebutanol, alpha-(2-(1,3-benzodioxol-5-yl)ethenyl)-beta,4-dimethyl-
These compounds share similar structural features but differ in the length and nature of the alkyl chain attached to the piperazine ring
特性
CAS番号 |
66596-56-3 |
|---|---|
分子式 |
C18H26N2O3 |
分子量 |
318.4 g/mol |
IUPAC名 |
(E)-1-(1,3-benzodioxol-5-yl)-4-methyl-5-(4-methylpiperazin-1-yl)pent-1-en-3-ol |
InChI |
InChI=1S/C18H26N2O3/c1-14(12-20-9-7-19(2)8-10-20)16(21)5-3-15-4-6-17-18(11-15)23-13-22-17/h3-6,11,14,16,21H,7-10,12-13H2,1-2H3/b5-3+ |
InChIキー |
FMNSHZXQSOOADQ-HWKANZROSA-N |
異性体SMILES |
CC(CN1CCN(CC1)C)C(/C=C/C2=CC3=C(C=C2)OCO3)O |
正規SMILES |
CC(CN1CCN(CC1)C)C(C=CC2=CC3=C(C=C2)OCO3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


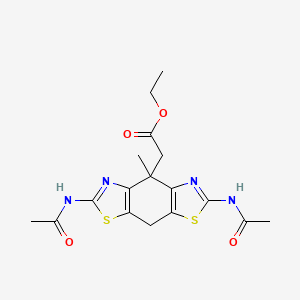
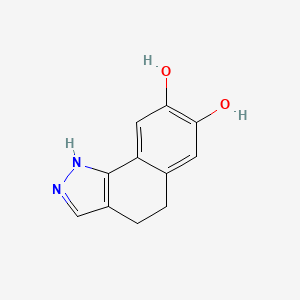
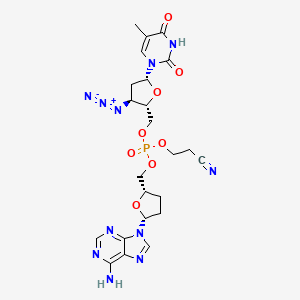
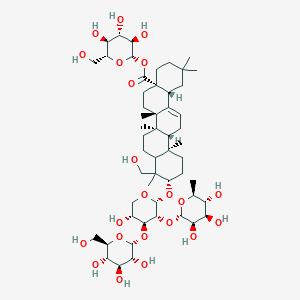
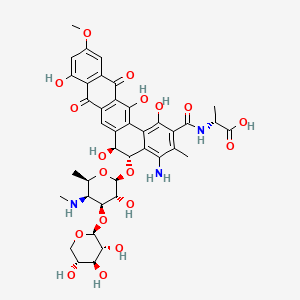
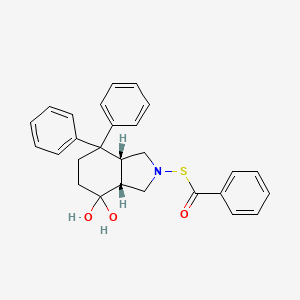
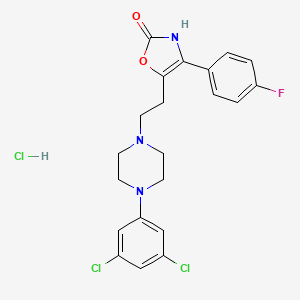

![8-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-ethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B12788688.png)
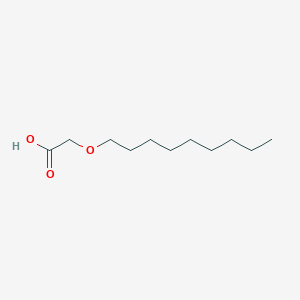
![2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione](/img/structure/B12788691.png)



